molecular formula C15H13NO5 B3958998 3-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

3-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B3958998
M. Wt: 287.27 g/mol
InChI Key: UCKGLUWVJCHZNF-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 3-position and a (3-nitrobenzyl)oxy group (-OCH₂C₆H₄-3-NO₂) at the 4-position of the aromatic ring. This compound is structurally significant due to its electron-withdrawing nitro group and electron-donating methoxy group, which synergistically influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functional group enables participation in condensation reactions (e.g., forming Schiff bases or heterocycles), while the nitrobenzyl moiety may contribute to redox activity or serve as a protecting group in multistep syntheses .

Properties

IUPAC Name

3-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKGLUWVJCHZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in developing new compounds.

Reaction Type Description
Oxidation Converts the aldehyde group to a carboxylic acid.
Reduction Nitro group can be reduced to form an amino group.
Substitution Methoxy group can be substituted with other functional groups.

Research indicates that this compound may possess significant biological activities, particularly in medicinal chemistry. It has been studied for its potential use in drug development, especially as a lead compound for synthesizing pharmaceuticals targeting specific biological pathways.

  • Mechanism of Action: The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Pharmaceutical Applications

Due to its structural characteristics, this compound is being explored for its potential in drug synthesis and development. Its unique properties make it suitable for creating novel therapeutic agents.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study focused on synthesizing derivatives of this compound demonstrated its efficacy as a precursor for antimicrobial agents. The derivatives showed promising activity against various bacterial strains, indicating the compound's potential role in developing new antibiotics.

Case Study 2: Enzyme Inhibition Studies

Research has utilized this compound to investigate enzyme-catalyzed reactions. The results suggested that it could act as an effective inhibitor for certain enzymes involved in metabolic pathways, highlighting its importance in biochemical research.

Industrial Applications

In addition to its research applications, this compound is being considered for use in the production of specialty chemicals and materials with specific properties tailored for industrial needs.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can affect cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Position: Meta vs. Para-Nitrobenzyl Groups

  • 4-Nitrobenzyl Isomer :
    The para-nitro isomer, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde (CAS 80410-57-7), has been crystallographically characterized, revealing a planar nitro group and intramolecular hydrogen bonding between the aldehyde oxygen and methoxy group . The para-nitro group enhances electron-withdrawing effects, reducing electron density on the benzaldehyde ring compared to the meta-nitro isomer. This difference may alter reactivity in electrophilic aromatic substitution or redox reactions.

Property 3-Nitrobenzyl Isomer 4-Nitrobenzyl Isomer
Nitro Group Position Meta (asymmetric) Para (symmetric)
Electron Density Moderately reduced Strongly reduced
Crystallinity Likely less ordered High (evidenced by single-crystal XRD)
Reference

Functional Group Variations: Aldehyde vs. Ester

  • 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester ():
    Replacing the aldehyde with a methyl ester (-COOCH₃) eliminates the aldehyde’s reactivity toward nucleophiles but enhances stability under basic conditions. This ester derivative is synthesized via a nucleophilic aromatic substitution (SNAr) between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride, achieving an 82% yield . The ester group facilitates hydrolysis to carboxylic acids, expanding utility in prodrug design or polymer chemistry.
Property Aldehyde (Target Compound) Ester Derivative
Reactivity High (nucleophilic addition) Low (stable under basic conditions)
Synthesis Yield Not reported 82%
Application Intermediate for Schiff bases Prodrug or polymer precursor
Reference

Heterocyclic vs. Aromatic Substituents

  • Triazole-Containing Analog :
    4-((1-Benzyl-1H-1,2,3-triazol-4-yl)oxy)-3-methoxybenzaldehyde () replaces the nitrobenzyl group with a benzyl-triazole moiety. The triazole ring introduces hydrogen-bonding capability and π-π stacking interactions, which are critical in medicinal chemistry (e.g., kinase inhibition). FTIR and NMR data confirm distinct spectral features, including a triazole C-H stretch at 2,100 cm⁻¹ and aromatic proton resonances at δ7.81–7.04 .

  • This compound is synthesized via Mitsunobu or Ullmann coupling reactions and is used in γ-secretase modulators .
Property Target Compound Triazole Analog Imidazole Analog
Substituent 3-Nitrobenzyl Benzyl-triazole Methylimidazole
Hydrogen Bonding Limited (nitro group) High (triazole N-H) High (imidazole N-H)
Biological Relevance Intermediate Anticancer agents Neuroprotective agents
Reference

Electron-Donating vs. Withdrawing Groups

  • Methoxy-Substituted Analog :
    3-Methoxy-4-((4-methoxybenzyl)oxy)benzaldehyde () replaces the nitro group with a methoxy (-OCH₃) group, converting the electron-withdrawing effect to electron-donating. This increases electron density on the benzaldehyde ring, enhancing reactivity in electrophilic substitutions (e.g., formylation or halogenation). The compound is used in curcumin analogs for antioxidant applications .

  • Propargyloxy-Substituted Analog :
    3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde () features an alkyne group, enabling click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Its synthesis involves Williamson etherification, with optimized yields (76%) under specific catalyst and solvent conditions .

Property Target Compound Methoxy Analog Propargyloxy Analog
Electronic Effect Electron-withdrawing (NO₂) Electron-donating (OCH₃) Mildly electron-withdrawing (C≡CH)
Key Reactivity Condensation reactions Electrophilic substitution Click chemistry
Application Pharmaceutical intermediates Antioxidant synthesis Bioconjugation
Reference

Aliphatic vs. Aromatic Substituents

  • Methoxyethoxy-Substituted Analog: 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde () contains a flexible ether chain, improving solubility in polar solvents (e.g., water or methanol). Its molecular weight (210.23 g/mol) is lower than the target compound’s (287.25 g/mol), reducing lipophilicity (logP 2.89 vs. ~3.5) .
  • Tetrahydropyran-Protected Analog :
    3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde () uses a tetrahydropyran (THP) group as a protecting strategy for hydroxyl groups. The THP group enhances stability during multistep syntheses and is cleaved under acidic conditions .

Property Target Compound Methoxyethoxy Analog THP-Protected Analog
Substituent Type Aromatic (rigid) Aliphatic (flexible) Cyclic ether (protected)
Solubility Low in polar solvents High in polar solvents Moderate in organic solvents
Application Rigid intermediate Solubility-enhanced formulations Protective group in synthesis
Reference

Biological Activity

3-Methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is a compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C15H15NO4C_{15}H_{15}NO_4 and features a methoxy group, a nitro group, and a benzaldehyde moiety. The synthesis typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene in the presence of a base like pyridine in an acetonitrile solvent, yielding the desired product with a moderate yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing nitro groups. For instance, nitro-containing compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including:

  • Inhibition of Topoisomerase : This enzyme is crucial for DNA replication; its inhibition can lead to cell cycle arrest and apoptosis.
  • Alkylation of DNA : This process can cause mutations that trigger programmed cell death.
  • Inhibition of Tubulin Polymerization : Compounds that disrupt microtubule formation can lead to mitotic arrest, effectively halting cancer cell division .

A specific study indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and inducing morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may interact with monoamine oxidases (MAO A and MAO B), which are involved in the metabolism of neurotransmitters. The inhibition of these enzymes can have implications for treating neurological disorders .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Specific Receptors : The compound may bind to target enzymes or receptors, altering their activity and leading to a biological response.
  • Induction of Oxidative Stress : The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)1.0Apoptosis induction via caspase activation
HepG2 (Liver)5.0DNA alkylation

These findings suggest that the compound's biological activity is not limited to one type of cancer but may extend across various malignancies.

In Vivo Studies

While in vitro results are promising, further validation through in vivo studies is essential to assess the therapeutic potential and safety profile of the compound. Current literature indicates ongoing research into its pharmacokinetics and toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.